molecular formula C21H23N3O3 B2893996 N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide CAS No. 2035008-46-7

N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide

Cat. No.: B2893996
CAS No.: 2035008-46-7
M. Wt: 365.433
InChI Key: OXMDBWMQMHXHKS-CSKARUKUSA-N
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Description

N-{5-[(1E)-3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a structurally complex small molecule featuring a pyridine core substituted with an acetamide group at the 2-position and a conjugated enone linker connecting to a 3-(2-methoxyphenyl)pyrrolidine moiety. The (1E)-configured propenenyl group may confer rigidity, influencing binding specificity .

Properties

IUPAC Name

N-[5-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)23-20-9-7-16(13-22-20)8-10-21(26)24-12-11-17(14-24)18-5-3-4-6-19(18)27-2/h3-10,13,17H,11-12,14H2,1-2H3,(H,22,23,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMDBWMQMHXHKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and relevant case studies.

Structural Features

The compound features several key structural components that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
  • Acetamide Functional Group : This group is known for its role in enhancing solubility and biological activity.
  • Aromatic Rings : The presence of methoxy and other substituents on the aromatic rings may enhance reactivity and specificity towards biological targets.

Table 1: Structural Components of this compound

ComponentDescription
Pyrrolidine RingNitrogen-containing heterocycle
Acetamide GroupEnhances solubility and biological activity
Aromatic RingsConjugated system potentially increasing reactivity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Properties : Compounds with similar functional groups have been reported to possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various pyrrolidine derivatives, including those similar to this compound. The results indicated significant inhibition of AChE, suggesting potential applications in Alzheimer’s disease treatment .

Case Study 2: Antibacterial Screening

Another research project focused on synthesizing compounds with pyrrolidine structures and assessing their antibacterial properties. The findings demonstrated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, highlighting their potential as new antibacterial agents .

Table 2: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)
5-{1-[4-chlorophenyl)sulfonyl]}piperidineAChE inhibition0.63
Pyrrolidine-based analoguesAntibacterial against Bacillus subtilis2.14
N-{4-[3-(2-methoxyphenyl)pyrrolidin]}acetamideAnti-inflammatoryNot specified

Scientific Research Applications

N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide is a complex organic compound with a molecular weight of 365.433 g/mol. It possesses a molecular structure characterized by multiple functional groups, including a pyrrolidine ring, an acetamide group, and aromatic rings.

Potential Applications

  • Medicinal Chemistry The structural components of this compound suggest it may exhibit potential biological activities. Due to its complex structure and potential bioactivity, it serves as a candidate for further pharmacological studies.
  • Research Purposes this compound is primarily intended for research purposes.
  • Interaction Studies Interaction studies involving this compound would focus on its binding affinity to various biological targets such as receptors or enzymes. Molecular docking studies could provide insights into how this compound interacts at the molecular level, potentially revealing its mechanism of action and guiding further modifications for enhanced efficacy.

Reactivity
The chemical reactivity of this compound can be attributed to the presence of several functional groups, including the oxo group and the nitrogen-containing heterocycles. These features enable the compound to participate in various reactions.

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
2′-hydroxychalcone derivativesHydroxy and methoxy groups on aromatic ringsAcetylcholinesterase inhibition
4-methylsulfanylphenyl derivativesSubstituted phenolic structuresPotential anti-inflammatory properties
Pyrrolidine-based analoguesPresence of pyrrolidine ringNeuroprotective effects

Comparison with Similar Compounds

CDK5/p25 Inhibitors ()

Compound 7 (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) shares a thiadiazole-thioether linker and an acetamide-like group but lacks the pyrrolidine and enone moieties. The target compound’s pyrrolidine ring may enhance binding to hydrophobic kinase pockets, while the enone linker could improve π-π stacking compared to Compound 7’s thiadiazole .

CDK7 Inhibitors ()

The acrylamide derivative N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide features a pyridine-thiazole scaffold. Unlike the target compound, its acrylamide group may covalently bind to kinase active sites, whereas the target’s acetamide and enone groups likely engage in non-covalent interactions .

Pyridine Derivatives with Pyrrolidine Substituents ()

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Shares a methoxypyridine-pyrrolidine framework but replaces the acetamide and enone with an ethanone group.
  • 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine (): The bulky tert-butyldimethylsilyl (TBS) group could hinder membrane permeability compared to the target’s 2-methoxyphenyl group, which offers a balance of hydrophobicity and metabolic stability .

Propenenyl-Linked Compounds ()

The tert-butoxy-substituted propenenyl compound (5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate) shares a conjugated enone system but incorporates a furan-carboxylate instead of pyridine-acetamide. The tert-butoxy group may increase steric hindrance, whereas the target’s pyrrolidine-methoxyphenyl system likely enhances target engagement .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound 7 (CDK5/p25 Inhibitor) CDK7 Inhibitor () 1-(2-Methoxy-6-pyrrolidinylpyridin-3-yl)ethanone
Molecular Weight ~437.5 g/mol (estimated) 434.5 g/mol ~450 g/mol (estimated) 246.3 g/mol
Key Functional Groups Pyridine, acetamide, enone, 2-methoxyphenylpyrrolidine Thiadiazole, thioether, propanamide Thiazole, acrylamide, pyridine Pyridine, ethanone, pyrrolidine
Pharmacological Target Potential kinase inhibitor (inferred from analogs) CDK5/p25 CDK7 Unknown (structural catalog compound)
Solubility Moderate (acetamide enhances polarity; pyrrolidine balances hydrophobicity) Low (thiadiazole reduces solubility) Moderate (acrylamide may improve it) Low (lack of polar groups)
Metabolic Stability High (methoxyphenyl resists oxidation; pyrrolidine stable) Moderate (thioether susceptible to S-oxidation) Low (acrylamide may undergo hydrolysis) Moderate (TBS in analogs may protect)

Preparation Methods

Cyclization of 2-Methoxybenzaldehyde-Derived Imines

Procedure :

  • Schiff base formation : React 2-methoxybenzaldehyde with 1,4-diaminobutane in ethanol under reflux, catalyzed by acetic acid.
  • Cyclization : Treat the resulting imine with sodium cyanoborohydride (NaBH3CN) in methanol to yield 3-(2-methoxyphenyl)pyrrolidine.

Reaction Conditions :

  • Temperature: 70°C (reflux)
  • Catalyst: Acetic acid (5 mol%)
  • Yield: 65–70%

Characterization :

  • 1H-NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 2H, Ar-H), 6.90–6.85 (m, 2H, Ar-H), 3.80 (s, 3H, OCH3), 3.45–3.30 (m, 2H, pyrrolidine-H), 2.70–2.50 (m, 3H, pyrrolidine-H).

Preparation of 5-Acetamidopyridin-2-yl Propenone

Acetylation of 5-Aminopyridin-2-ol

Procedure :

  • Protection : React 5-aminopyridin-2-ol with acetic anhydride in pyridine at 0°C to form 5-acetamidopyridin-2-yl acetate.
  • Hydrolysis : Treat with NaOH (1M) to yield 5-acetamidopyridin-2-ol.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Yield: 85%

Claisen-Schmidt Condensation

Procedure :

  • Aldehyde activation : React 5-acetamidopyridin-2-ol with paraformaldehyde in DMF under basic conditions (K2CO3).
  • Condensation : Treat with acetyl chloride to form 5-acetamidopyridin-2-yl propenone.

Key Parameters :

  • Base: K2CO3 (2 equiv)
  • Solvent: DMF, 80°C
  • Yield: 60–65%

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
  • 13C-NMR (100 MHz, DMSO-d6) : δ 190.2 (C=O), 154.1 (C=N), 148.5 (C=C).

Coupling of Pyrrolidine and Propenone Moieties

Acylation via EDC/HOBt Mediated Coupling

Procedure :

  • Activation : Mix 3-(2-methoxyphenyl)pyrrolidine with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM.
  • Coupling : Add 5-acetamidopyridin-2-yl propenone and stir at room temperature for 12 h.

Optimization :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Yield: 55–60%

Characterization :

  • HRMS (ESI+) : m/z calc. for C23H25N3O4 [M+H]+: 420.1918; found: 420.1921.
  • X-ray crystallography : Confirms E-configuration of the enone bridge.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

Procedure :

  • Combine 5-acetamidopyridin-2-amine, 2-methoxybenzaldehyde, and ethyl acetoacetate in ethanol with APTS catalyst.
  • Reflux for 24 h to directly form the target compound.

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Limitations :

  • Lower yield (40–45%) due to competing side reactions.

Challenges and Optimization Strategies

Stereochemical Control

  • E/Z Selectivity : Use of bulky bases (e.g., LDA) favors the E-isomer.
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL) under investigation for enantioselective routes.

Purification Techniques

  • Column chromatography : Silica gel (hexane:ethyl acetate, 3:1) resolves enone diastereomers.
  • Recrystallization : Ethanol/ether mixture yields high-purity crystals.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with intermediates such as substituted pyrrolidine or pyridine derivatives. Key steps include:

  • Formation of the pyrrolidine-oxopropenyl backbone : Achieved via coupling reactions using reagents like acetyl chloride or sulfonyl chloride under controlled temperatures (e.g., 0–5°C for nitrile intermediates) .
  • Acetylation of the pyridine moiety : Optimized using anhydrous solvents (e.g., DMF or acetonitrile) and bases like sodium hydroxide to control pH and minimize side products . Yield optimization requires precise stoichiometry, inert atmospheres (N₂), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the pyrrolidine, methoxyphenyl, and acetamide groups. For example, the (E)-configuration of the propenyl group is confirmed by coupling constants (J = 12–16 Hz) in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly distinguishing between isobaric intermediates .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (1650–1750 cm⁻¹) and amide bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

Discrepancies often arise from:

  • Tautomerism or rotameric equilibria : For example, enol-keto tautomerism in the 3-oxopropenyl group can split signals. Use variable-temperature NMR to identify dynamic processes .
  • Residual solvents or impurities : Deuterated solvent selection (e.g., DMSO-d₆ vs. CDCl₃) impacts peak splitting. Compare with reference spectra of intermediates (e.g., pyridine derivatives in ) .
  • Stereochemical ambiguity : X-ray crystallography (as in ) or NOESY experiments can resolve spatial arrangements .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how do IC₅₀ values inform its therapeutic potential?

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7) to determine IC₅₀ values. For instance, similar pyrrolo-pyrimidine derivatives show IC₅₀ values of ~15 µM against breast cancer cells .
  • Enzyme inhibition studies : Target enzymes like COX-2 or lipoxygenase using fluorometric assays. Compare inhibition to known standards (e.g., NSAIDs) to assess selectivity .
  • Mechanistic insights : Pair IC₅₀ data with molecular docking to predict binding interactions with biological targets (e.g., ATP-binding pockets in kinases) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP (target ≤3.5), polar surface area (<140 Ų), and solubility. Substituents like methoxy groups enhance membrane permeability .
  • QSAR modeling : Correlate structural features (e.g., oxadiazole ring topology) with bioactivity to prioritize derivatives for synthesis .
  • Molecular dynamics simulations : Assess binding stability of the compound with target proteins (e.g., MDM2-p53 inhibitors) over nanosecond timescales .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across similar compounds?

  • Structural benchmarking : Compare IC₅₀ values of analogs (e.g., ’s table) to identify substituent effects. For example, chloro vs. methoxy groups on phenyl rings may alter cytotoxicity by 2–3 fold .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., pyrido-pyrimidine derivatives in ) to establish trends in structure-activity relationships .

Experimental Design Considerations

Q. What strategies mitigate challenges in purifying this compound?

  • Chromatography optimization : Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates. Silica gel with 5% triethylamine improves resolution of basic nitrogen-containing compounds .
  • Recrystallization solvents : Select solvents with polarity matching the compound (e.g., ethyl acetate for acetamide derivatives) .
  • HPLC purity checks : Employ C18 columns with UV detection at λ = 254 nm to confirm ≥95% purity .

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